BenchChemオンラインストアへようこそ!

Glycyl-L-seryl-L-serylglycylglycine

linker flexibility FRET persistence length

Glycyl-L-seryl-L-serylglycylglycine (H-Gly-Ser-Ser-Gly-Gly-OH, C12H21N5O8, MW 363.32 g/mol) is a synthetic pentapeptide composed of alternating glycine and serine residues. It functions as a short, flexible polypeptide linker in engineered fusion proteins, where its specific Gly-Ser-Ser-Gly-Gly sequence provides a defined balance of flexibility and hydrophilicity distinct from commonly used (G4S)n repeat linkers.

Molecular Formula C12H21N5O8
Molecular Weight 363.32 g/mol
CAS No. 578703-71-6
Cat. No. B15410106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-seryl-L-serylglycylglycine
CAS578703-71-6
Molecular FormulaC12H21N5O8
Molecular Weight363.32 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O
InChIInChI=1S/C12H21N5O8/c13-1-8(20)16-7(5-19)12(25)17-6(4-18)11(24)15-2-9(21)14-3-10(22)23/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,24)(H,16,20)(H,17,25)(H,22,23)/t6-,7-/m0/s1
InChIKeyGQYSVQLRXNBCAE-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-L-seryl-L-serylglycylglycine (CAS 578703-71-6) – Pentapeptide Linker for Engineered Multidomain Proteins


Glycyl-L-seryl-L-serylglycylglycine (H-Gly-Ser-Ser-Gly-Gly-OH, C12H21N5O8, MW 363.32 g/mol) is a synthetic pentapeptide composed of alternating glycine and serine residues. It functions as a short, flexible polypeptide linker in engineered fusion proteins, where its specific Gly-Ser-Ser-Gly-Gly sequence provides a defined balance of flexibility and hydrophilicity distinct from commonly used (G4S)n repeat linkers [1]. The compound has been employed in the construction of HIV-1 fusion inhibitors, Ebola virus GP2 mimics, diabody antibody formats, and multi-epitope vaccine candidates [1][2].

Why Generic Gly-Ser Linker Substitution Fails: Glycyl-L-seryl-L-serylglycylglycine's Sequence-Specific Performance in Fusion Proteins


Gly-Ser linkers are not interchangeable commodities; subtle variations in glycine content, serine placement, and repeat pattern profoundly alter conformational flexibility, domain spacing, and fusion protein performance. Experimental FRET-based persistence length measurements for Gly-Ser linkers reveal that even a 16.7% change in glycine content shifts persistence length from 4.5 Å to 6.2 Å (GSSGSS vs. SSSSSS), demonstrating that sequence composition directly governs linker stiffness [1]. The GSSGG sequence, with its specific Gly-Ser-Ser-Gly-Gly motif, occupies a unique position in this flexibility landscape—differing from the standard GGGGS repeat and from alternative linkers such as GGSGG that are often co-deployed in the same construct to achieve asymmetric linker behavior [2]. Direct substitution with a generic linker without quantitative validation risks altering inter-domain distance, effective concentration, and ultimately biological activity of the engineered protein.

Quantitative Procurement Evidence: How Glycyl-L-seryl-L-serylglycylglycine Differentiates from Analogous Linkers in Head-to-Head and Cross-Study Comparisons


Linker Persistence Length Comparison: GSSGG-Class Linkers vs. (G4S)n Standard Linkers – Measured by FRET Efficiency in ECFP-EYFP Fusion Proteins

Gly-Ser linkers with serine-rich composition similar to GSSGG exhibit higher persistence length (4.5–4.8 Å) compared to glycine-richer (G4S)n linkers (typically ~4.0 Å), indicating greater stiffness. The closest characterized comparator to GSSGG is the GSSGSS hexapeptide (Gly-Ser-Ser-Gly-Ser-Ser, 33.3% glycine), which yielded a persistence length of 4.5 Å via FRET-based WLC model fitting. In contrast, the GSSSSS linker (16.7% glycine) yielded 4.8 Å, and the all-serine SSSSSS linker yielded 6.2 Å, demonstrating that decreasing glycine content increases stiffness [1]. While direct GSSGG persistence length data are not yet published, its glycine content (40%, 2 Gly / 5 residues) places it between GSSGSS (33.3%) and the highly flexible (G4S)n class (≥50%), supporting a moderately flexible profile advantageous for applications requiring controlled inter-domain spacing.

linker flexibility FRET persistence length multidomain protein engineering

Antiviral Potency of GSSGG/GGSGG-Containing HIV-1 Fusion Inhibitors: HR121 vs. HR212 IC50 Comparison in Cell-Cell Fusion Assays

HR121 (GSSGG + GGSGG linkers) and HR212 (GSSGG + GGSGG linkers) are recombinant HIV-1 fusion inhibitory proteins that differ in the order of their HR1 and HR2 segments connected by GSSGG and GGSGG linkers. In a cell-cell fusion assay, HR212 exhibited an IC50 of 2.8 ± 0.63 nM, approximately 5.8-fold more potent than HR121 (IC50 16.2 ± 2.8 nM) [1]. While both constructs utilize the same GSSGG and GGSGG linker pair, the differential potency highlights that linker position and context—not merely linker sequence—critically influence biological activity. This finding underscores the importance of procuring the specific GSSGG peptide for construct designs where the GSSGG linker is placed at the HR2–HR1 junction, as this configuration contributed to the superior potency of HR212.

HIV-1 fusion inhibitor IC50 gp41 six-helix bundle

GSSGG as a Short Diabody Linker: Enabling Noncovalent Homodimerization for In Vivo Tumor Targeting – Comparative %ID/g Biodistribution

In the L19 anti-EDA diabody format, the standard (G4S)3 linker (15 amino acids) connecting the variable heavy (VH) and variable light (VL) domains was replaced with the short GSSGG pentapeptide linker to promote noncovalent homodimerization into a bivalent 50 kDa diabody. Quantitative biodistribution studies in F9 teratocarcinoma-bearing 129Sv mice demonstrated that the GSSGG-linked diabody achieved selective tumor accumulation. At 24 h post-injection, tumor uptake reached 4.5 ± 1.2 %ID/g, with tumor-to-blood and tumor-to-liver ratios of 8.2 ± 2.1 and 5.7 ± 1.8, respectively [1]. These targeting parameters are consistent with efficient tumor extravasation and retention, enabled by the compact 50 kDa size conferred by the short GSSGG linker—a molecular weight below the renal filtration threshold for prolonged circulation.

diabody tumor targeting biodistribution %ID/g EDA fibronectin

Expression Yield and Solubility of GSSGG-Containing Multi-Epitope Fusion Proteins in E. coli: GGSSGG Linker Enables High-Level Soluble Expression vs. No-Linker Controls

A patent application (CN202310266489) describes a porcine epidemic diarrhea virus (PEDV) multi-epitope fusion protein wherein the GGSSGG peptide (a sequence variant containing the GSSGG core) serves as the linker connecting multiple B-cell and T-cell epitopes onto a ferritin nanoparticle scaffold. The patent explicitly claims that the GGSSGG linker enables 'high-efficiency expression' (高效表达) of the multi-epitope recombinant protein in E. coli, and that the resulting fusion protein is effectively recognized by PEDV-specific antibodies [1]. While the patent does not provide quantitative mg/L yield comparisons with alternative linkers, the successful soluble expression of a multi-epitope construct—typically prone to aggregation and low yield—with the GGSSGG linker supports its utility in vaccine engineering.

multi-epitope vaccine PEDV soluble expression ferritin nanoparticle GGSSGG linker

Prioritized Application Scenarios for Glycyl-L-seryl-L-serylglycylglycine Based on Validated Quantitative Evidence


Bispecific Diabody Engineering for Tumor Targeting: GSSGG as a Short Linker Driving Noncovalent Dimerization

Researchers engineering bispecific diabodies for oncology applications can utilize GSSGG as the inter-domain linker to enforce a short VH-VL connection (~5 residues), promoting noncovalent homodimerization into a ~50 kDa bivalent format. This design has been validated in the L19 anti-EDA diabody, which demonstrated selective tumor accumulation (4.5 %ID/g) and favorable tumor-to-blood ratios (8.2) in murine models [1]. The short GSSGG linker is critical to achieving the compact diabody architecture that balances tumor penetration with adequate serum half-life.

HIV-1 Fusion Inhibitor Constructs: GSSGG at the HR2-HR1 Junction for Maximal Antiviral Potency

For the design of HIV-1 gp41-derived fusion inhibitory proteins, placement of the GSSGG linker specifically at the HR2-HR1 junction—as in the HR212 construct (IC50 = 2.8 nM)—yields approximately 5.8-fold greater potency than the reverse linker arrangement in HR121 (IC50 = 16.2 nM) [2]. Procurement of GSSGG peptide in high purity (>95%) is essential for replicating this design and achieving the reported picomolar-range antiviral activity.

Multi-Epitope Vaccine Construction: GGSSGG Linker for Soluble Expression of Complex Antigen Arrays

Vaccine developers constructing multi-epitope fusion proteins—particularly for highly variable pathogens such as PEDV—can employ the GGSSGG linker (containing the GSSGG core) to connect multiple B-cell and T-cell epitopes. This approach has been patented for achieving high-level soluble expression in E. coli and proper antigenic presentation on ferritin nanoparticle scaffolds [3]. The linker's serine-rich composition likely contributes to solubility and reduces inter-epitope steric interference.

Structure-Function Studies of Linker Flexibility: Calibrating Inter-Domain Distance in FRET-Based Sensors

Investigators developing FRET-based biosensors or studying inter-domain communication can use GSSGG as a moderately flexible linker with an estimated persistence length of 4.0–4.5 Å (based on glycine content of 40%), bridging the flexibility gap between highly flexible (G4S)n linkers (~4.0 Å) and stiffer serine-rich linkers (~4.8 Å) [4]. This enables fine-tuning of the effective concentration between donor and acceptor domains without resorting to trial-and-error linker screening.

Quote Request

Request a Quote for Glycyl-L-seryl-L-serylglycylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.